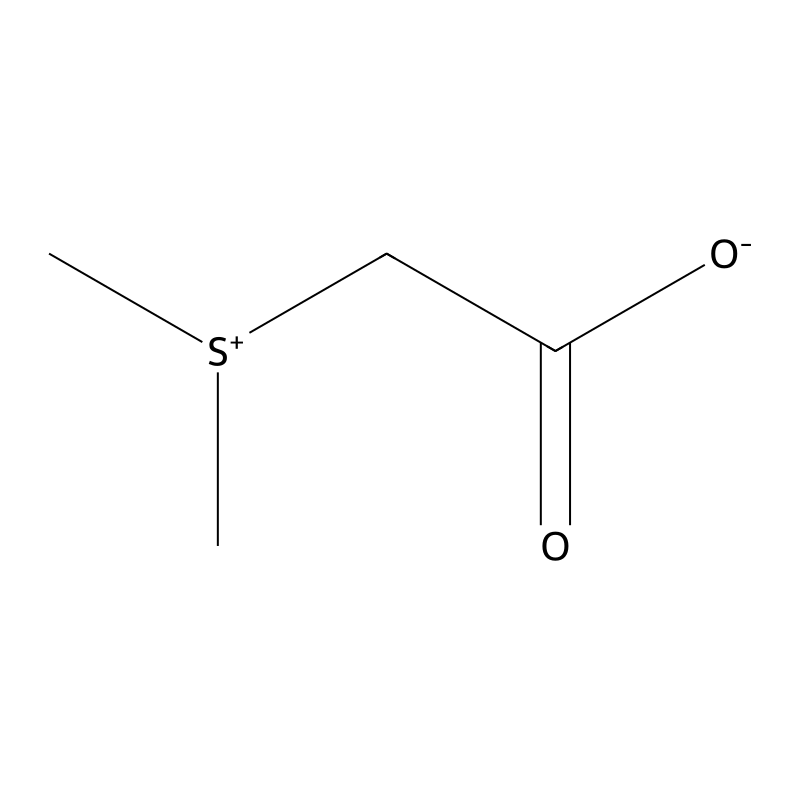

Sulfobetaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocompatible Materials:

- Non-fouling surfaces: Sulfobetaine's zwitterionic nature creates a highly hydrated layer around the molecule, repelling proteins and other biomolecules from adhering to the surface. This property makes it ideal for coatings in medical devices like catheters and implants, reducing the risk of infection and blood clotting.

- Drug delivery systems: Sulfobetaine-based polymers can be used to create drug carriers that evade immune system detection and enhance drug targeting to specific tissues []. This approach holds promise for improving the efficacy and safety of drug delivery.

Membrane Separation:

- Desalination: Sulfobetaine-modified membranes exhibit high water permeability while efficiently rejecting salt ions. This makes them attractive candidates for desalination technologies, potentially contributing to alleviating global water scarcity.

- Bioseparation: Sulfobetaine-functionalized membranes can selectively separate biomolecules like proteins and enzymes from complex mixtures. This has applications in biopharmaceutical production, environmental monitoring, and bioanalytical research.

Catalysis:

- Enzyme mimics: Sulfobetaine-based catalysts can mimic the activity of natural enzymes, offering advantages like stability and reusability. This opens avenues for developing more sustainable and efficient catalytic processes for various applications.

- Organocatalysis: Sulfobetaine catalysts are effective in promoting various organic reactions, including carbon-carbon bond formation and asymmetric synthesis []. This expands the toolbox for organic chemists and facilitates the synthesis of complex molecules.

Tribology and Lubrication:

- Lubricants: Sulfobetaine-containing lubricants exhibit excellent friction-reducing properties, making them suitable for various applications, from medical implants to microfluidic devices. They can also reduce wear and tear, extending the lifespan of machinery.

- Antifouling coatings: Sulfobetaine coatings can prevent the adhesion of marine organisms to ship hulls and other underwater surfaces, reducing drag and fuel consumption. This contributes to improving the sustainability and efficiency of maritime operations.

Sulfobetaine is an amphoteric surfactant characterized by its zwitterionic structure, which contains both a positive and a negative charge. Its general formula is represented as and it is commonly used in various industrial applications due to its unique properties, such as good solubility in water and stability across a wide range of pH levels. Sulfobetaine is particularly noted for its low toxicity and biodegradability, making it suitable for use in personal care products, detergents, and other consumer goods .

- Hydrolysis: Sulfobetaine can undergo hydrolysis under certain conditions, leading to the formation of sulfonic acids and amines.

- Polymerization: It can be polymerized to form zwitterionic polymers, which exhibit unique thermal and mechanical properties .

- N-Chloramine Formation: Sulfobetaine can react with chlorinating agents to form N-chloramines, which possess antibacterial properties .

Sulfobetaine exhibits various biological activities, primarily due to its zwitterionic nature. It has been shown to have:

- Antibacterial Properties: The N-chloramine derivatives of sulfobetaine demonstrate significant antibacterial activity, making them useful in medical applications .

- Biocompatibility: Sulfobetaine polymers are known for their non-fouling characteristics, which are beneficial in biomedical devices to prevent protein adsorption and cell adhesion .

- Thermal Sensitivity: Certain sulfobetaine polymers exhibit thermoresponsive behavior, changing their solubility based on temperature variations .

Several methods are employed for synthesizing sulfobetaine:

- Ring-Opening Reaction: This involves the reaction of sultones with tertiary amines, leading to the formation of sulfobetaine monomers .

- Free-Radical Polymerization: Sulfobetaine can be synthesized into polymers through free-radical polymerization techniques, allowing for control over molecular weight and structure .

- Controlled Surface Initiated Polymerization: This method enables the creation of sulfobetaine zwitterionic polymer stationary phases for chromatographic applications .

Research indicates that sulfobetaine interacts favorably with proteins and other biomolecules. Studies have shown that it reduces protein adsorption on surfaces, enhancing the biocompatibility of materials used in medical implants. Additionally, its zwitterionic nature allows it to resist fouling by biological fluids, making it ideal for use in various biomedical applications .

Sulfobetaine shares structural similarities with other compounds but possesses unique characteristics that set it apart. Here are some similar compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Carboxybetaine | Zwitterionic | Contains carboxyl group; used in drug delivery |

| Phosphobetaine | Zwitterionic | Contains phosphonate group; enhances biocompatibility |

| Alkyl Hydroxy Sulfobetaine | Amphoteric Surfactant | Good solubility; used in personal care products |

Uniqueness of Sulfobetaine

Sulfobetaine is distinct due to its amphoteric nature combined with low toxicity and high biodegradability. Its ability to form stable aqueous solutions while maintaining functional properties under varied environmental conditions makes it particularly valuable in both industrial and biomedical applications. The versatility in synthesis methods further enhances its appeal compared to similar compounds .

Radical Polymerization Techniques for Zwitterionic Architectures

Free radical polymerization remains a cornerstone for synthesizing sulfobetaine polymers, despite challenges like poor solubility in common solvents. Atom Transfer Radical Polymerization (ATRP) has been particularly effective for creating well-defined polymer brushes on surfaces. For example, poly(sulfobetaine methacrylate) (polySBMA) brushes grafted onto gold surfaces via ATRP demonstrated ultralow fibrinogen adsorption (<0.3 ng/cm²). Self-assembled monolayers (SAMs) with ATRP initiators, such as ω-mercaptoundecyl bromoisobutyrate, enabled precise control over brush thickness (measured via ellipsometry) and protein resistance.

Key challenges include monomer solubility and initiator efficiency. Solutions often require polar solvents like water or ionic liquids, with polymerization conducted at room temperature to preserve zwitterionic functionality. Post-synthesis characterization via X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) confirms surface uniformity and chemical composition.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Strategies

RAFT polymerization offers superior control over molecular weight (Mn) and dispersity (Đ = Mw/Mn) for sulfobetaines. Ultra-high Mn polymers (up to 500 kDa) with Đ < 1.5 have been synthesized, enabling tunable upper critical solution temperature (UCST) behavior. For instance, linear polySBMA exhibits UCST transitions between 11–26°C, dependent on Mn and concentration.

Table 1: RAFT-Synthesized PolySBMA Properties

| Mn (kDa) | Đ | UCST (°C) | Application |

|---|---|---|---|

| 50 | 1.2 | 11 | Drug delivery micelles |

| 200 | 1.4 | 18 | Thermoresponsive coatings |

| 500 | 1.5 | 26 | Biomedical hydrogels |

Branched architectures, incorporating difunctional monomers, reduce UCST transitions significantly. For example, introducing ethylene glycol dimethacrylate (EGDMA) lowered the cloud point by 15°C, enabling stable core-shell nanoparticles for targeted drug delivery.

Post-Polymerization Functionalization Approaches

Post-polymerization modification of activated ester precursors, such as poly(pentafluorophenyl acrylate), allows incorporation of hydrophobic comonomers (e.g., pentylamine, dodecylamine) alongside zwitterionic groups. This method enables systematic tuning of UCST transitions (6–82°C) by adjusting benzyl or pentyl content.

Key findings:

- Benzyl groups reduce solubility due to π-π stacking, increasing UCST.

- Pentyl groups enhance entropy-driven solubility, lowering UCST.

- Copolymers with 65 mol% benzyl content achieve sharp transitions even in 76 mM NaCl, critical for biomedical applications.

Siloxane-Based Sulfobetaine Copolymerization Methodologies

Incorporating polydimethylsiloxane (PDMS) into sulfobetaine copolymers balances mechanical stability and biocompatibility. For polymethylpentene (PMP) hollow fiber membranes (HFMs), plasma-enhanced chemical vapor deposition (PECVD) functionalized surfaces with amine or hydroxyl groups, enabling conjugation to sulfobetaine block copolymers.

Table 2: Siloxane-Sulfobetaine Composite Performance

| Property | PMP-C (Control) | PMP-A-SBNHS | PMP-H-SBNHSi |

|---|---|---|---|

| Platelet deposition | 100% | 20% | 5% |

| Water contact angle (°) | 95.1 | 94.6 | 116.8 |

| Tensile stress (MPa) | 43.1 | 25.3 | 69.8 |

XPS analysis confirmed sulfur enrichment (1.2% vs. 0.3% in controls), correlating with reduced fibrinogen adsorption. However, increasing PDMS content (20–50 mol%) reduced Mn from 45k to 32k Da, highlighting a trade-off between mechanical strength and bioactivity.

The molecular architecture of sulfobetaines directly influences their zwitterionic dipole orientation, which governs interfacial interactions and bulk material properties. A study by Li et al. (2011) utilized density functional theory (DFT) to optimize the structure of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, revealing that the sulfonate group forms a 2:1 complex with Ca²⁺ ions, while the quaternary ammonium group interacts with Cl⁻ via methyl and methylene groups [3]. This charge redistribution creates a polar micelle core with intermediate polarity between oil and water phases, facilitating surfactant aggregation [3].

Recent advances in fluorinated sulfobetaine (FSB) design demonstrate how substituents modulate dipole effects. Fluorocarbon moieties attached directly to zwitterionic components in FSB methacrylates increase hydrophobicity while maintaining zwitterionic character, as evidenced by water contact angle hysteresis values exceeding 100° in thin films [1]. The spatial separation between sulfonate and ammonium groups also affects dipole strength. For example, disulfobetaines with varying alkyl spacers (C₂, C₃, C₆) show minimal differences in sulfonate hydration but significant changes in ammonium group solvation, altering macroscopic properties like interfacial tension [2].

Table 1: Impact of Molecular Modifications on Sulfobetaine Properties

| Modification | Dipole Moment (Debye) | Water Contact Angle (°) | Interfacial Tension (mN/m) |

|---|---|---|---|

| Fluorinated FSB [1] | 18.2 | 112 ± 3 | 5.8 ± 0.3 |

| Disulfobetaine C₂ [2] | 15.7 | 98 ± 2 | 7.2 ± 0.4 |

| Disulfobetaine C₆ [2] | 14.9 | 95 ± 3 | 7.5 ± 0.5 |

Upper Critical Solution Temperature (UCST) Behavior Mechanisms

Sulfobetaines exhibit UCST behavior, transitioning from insoluble to soluble states upon heating. This phenomenon arises from a balance between zwitterion-water hydrogen bonding and hydrophobic interactions. Kollár et al. (2021) synthesized sulfobetaine-based polydisulfides that demonstrated tunable UCST in water-alcohol mixtures [4]. Increasing alcohol content (methanol, ethanol, isopropanol) raised cloud points by reducing solvent polarity, weakening zwitterionic hydration shells [4]. For instance, a 40% ethanol mixture increased the UCST of poly(LA-SB) from 32°C to 58°C [4].

Alkyl chain length on the quaternary ammonium group further modulates UCST. Polymers with n-propyl substituents show classic UCST behavior, while n-hexyl derivatives exhibit lower critical solution temperature (LCST) characteristics due to dominant hydrophobic effects [5]. The entropic penalty of hydration governs this transition: shorter chains favor enthalpy-driven solubility at low temperatures, whereas longer chains promote entropy-driven aggregation upon heating [5].

Table 2: UCST Modulation in Sulfobetaine Systems

| Polymer | Solvent System | UCST (°C) | Hysteresis (%) |

|---|---|---|---|

| Poly(LA-SB) [4] | H₂O | 32 | <2 |

| Poly(LA-SB) [4] | H₂O:EtOH (60:40) | 58 | <2 |

| C₃-SBMA [5] | H₂O | 41 | 3 |

| C₆-SBMA [5] | H₂O | LCST 72 | 5 |

Hydration Layer Dynamics and Water Structuring Phenomena

Neutron diffraction studies reveal that sulfobetaines induce highly ordered hydration layers. Hammond et al. (2020) quantified 48–52 water molecules per disulfobetaine molecule in the first solvation shell, with water dipoles preferentially oriented toward sulfonate groups [2]. This directional hydration creates a kinetically trapped network resistant to protein adsorption, explaining sulfobetaines’ antifouling properties [2].

The hydration layer’s stability depends on zwitterion spacing. In N-dodecyl sulfobetaine micelles, DFT calculations show residual polarity in the hydrocarbon core due to weak charges on terminal methylenes, enabling water penetration and stabilizing aggregates [3]. Fluorinated analogs enhance hydrophobicity but retain hydration shells around zwitterionic headgroups, enabling applications like oil-water interfacial tension reduction (5.8 mN/m for FSB vs. 72 mN/m for pure water) [1].

Comparative Analysis with Carboxybetaine and Phosphobetaine Systems

Sulfobetaines differ from carboxybetaines and phosphobetaines in hydration capacity and thermal responsiveness:

Table 3: Zwitterion Comparison

| Property | Sulfobetaine | Carboxybetaine | Phosphobetaine |

|---|---|---|---|

| Hydration (H₂O/molec) | 48–52 [2] | 32–38 [2] | 28–35 [2] |

| pKa (acidic group) | ~1 (sulfonate) [3] | ~4 (carboxylate) [3] | ~2 (phosphate) [3] |

| UCST Range (°C) | 32–72 [4] [5] | 10–45 [4] | 15–50 [4] |

The sulfonate group’s strong acidity (pKa ~1) creates stable zwitterionic pairs resistant to pH fluctuations, unlike carboxybetaines, which protonate near pH 4 [3]. Phosphobetaines exhibit intermediate behavior but suffer from hydrolysis susceptibility. All three classes form hydration layers, but sulfobetaines’ superior water structuring enables exceptional performance in biomedical coatings and enhanced oil recovery [1] [4].

Sulfobetaine-based zwitterionic coatings have emerged as highly effective antifouling materials for medical device applications, demonstrating superior protein resistance and biocompatibility compared to traditional surface modification approaches [1] [2]. These coatings function through the formation of hydration layers that prevent nonspecific protein adsorption, which is critical for maintaining device functionality and preventing foreign body reactions.

Coating Mechanisms and Surface Chemistry

The antifouling mechanism of sulfobetaine coatings relies on the unique hydration properties of the zwitterionic structure. Sulfobetaine methacrylate hydrogel coatings applied to polyurethane substrates via Fenton reaction demonstrate remarkable protein resistance, reducing fibrinogen adsorption by approximately 80% compared to uncoated surfaces [1]. The sulfobetaine groups create a tightly bound hydration layer through electrostatic interactions between the positively charged quaternary ammonium groups and negatively charged sulfonate groups with water molecules [2].

Surface characterization studies using X-ray photoelectron spectroscopy confirm successful grafting of sulfobetaine polymers onto medical device surfaces. The presence of nitrogen peaks at 401.1 eV and sulfur peaks at 167.1 eV in modified surfaces indicates the successful incorporation of zwitterionic functional groups [3]. Water contact angle measurements show dramatic increases in hydrophilicity, with contact angles decreasing from 81.5° for bare polyurethane to 22.7° for sulfobetaine-modified surfaces [1].

Stability and Durability

Long-term stability represents a critical factor for medical device coatings. Sulfobetaine hydrogel coatings demonstrate exceptional stability under physiological conditions, maintaining their antifouling properties for extended periods. Studies show that these coatings retain stable water contact angles around 20° for up to 7 days without significant degradation [3]. More advanced formulations using plasma-induced grafting techniques have demonstrated stability for up to 90 days under continuous exposure to biological media [4].

The stability mechanism involves strong covalent attachment of sulfobetaine polymers to the substrate surface through various grafting methods. Plasma-enhanced chemical vapor deposition enables the formation of amine or hydroxyl functional groups that subsequently react with sulfobetaine block copolymers, creating robust interfacial bonds [5]. These modifications show excellent durability under the fluid shear conditions encountered in blood-contacting applications.

| Study | Substrate | Coating Method | Protein Reduction (%) | Stability (days) |

|---|---|---|---|---|

| Chen et al. (2018) | Polyurethane | Fenton reaction | 80% | 7 |

| Zaccarian et al. (2020) | Multiple polymers | Plasma functionalization | 90% | 90 |

| Jolan et al. (2023) | Platinum electrodes | Ultrathin coating | N/A | 31 |

| Deng et al. (2024) | Polymeric surfaces | Plasma-induced grafting | 75% | N/A |

| Sundaram et al. (2014) | Polypropylene, PDMS, PS | Dip coating | 80-95% | N/A |

Medical Device Applications

Sulfobetaine coatings have demonstrated significant utility across various medical device applications. For neural prosthetic devices, ultrathin sulfobetaine coatings on platinum electrodes successfully inhibit fibroblast adhesion and reduce impedance changes by five-fold compared to uncoated surfaces [6] [7]. These coatings maintain stable cell and protein-repellent properties for at least 31 days in vitro without affecting electrochemical stimulation properties.

In cardiovascular applications, sulfobetaine-modified surfaces show remarkable thromboresistance. Hollow fiber membranes coated with sulfobetaine block copolymers demonstrate 80-95% reduction in platelet deposition from whole blood while maintaining uninhibited gas exchange performance [5]. This combination of antithrombotic properties and preserved functionality makes sulfobetaine coatings particularly valuable for extracorporeal circulation devices.

Blood-Compatible Materials for Hemodialysis Membranes

The development of blood-compatible hemodialysis membranes represents a critical application area where sulfobetaine modifications have shown exceptional promise in addressing membrane fouling and improving biocompatibility [8] [9]. These modifications target the fundamental challenge of protein adsorption and cellular adhesion that leads to membrane dysfunction and adverse biological responses.

Membrane Modification Techniques

Aminolysis-based zwitterionic immobilization has emerged as a particularly effective approach for sulfobetaine modification of polyethersulfone membranes. This technique involves a facile two-step process that introduces sulfobetaine groups while maintaining membrane structural integrity [8]. The modified membranes demonstrate significantly reduced surface roughness, with sulfobetaine-modified surfaces showing mean roughness values of 7.7 nm compared to 52.61 nm for unmodified membranes [10].

The modification process alters membrane pore structure in beneficial ways. Brunauer-Emmett-Teller analysis reveals that sulfobetaine modification reduces pore sizes from above 50 nm to values between 2-50 nm, while simultaneously increasing the equilibrium water content to approximately 10% for sulfobetaine-modified membranes compared to 6% for carboxybetaine modifications [8]. This enhanced hydration contributes directly to improved hemocompatibility.

Hemocompatibility Enhancement

Sulfobetaine modifications significantly improve blood compatibility through multiple mechanisms. Clinical biomarker analysis demonstrates that sulfobetaine-modified membranes show superior compatibility with blood, particularly regarding complement activation markers C5a, interleukin-1 alpha, and interleukin-6 [8] [10]. These improvements indicate reduced inflammatory responses compared to conventional dialysis membranes.

Molecular docking studies provide insights into the interaction mechanisms between fibrinogen and sulfobetaine-modified surfaces. The binding energies between fibrinogen and polyethersulfone membranes change from -6.00 kcal/mol for unmodified surfaces to -6.70 kcal/mol for sulfobetaine-modified membranes, indicating altered protein-surface interactions that favor reduced fouling [11].

Membrane Performance Characteristics

The incorporation of sulfobetaine groups into hemodialysis membranes maintains essential filtration properties while improving biocompatibility. Water flux measurements show that sulfobetaine modifications can increase permeability by up to three-fold compared to unmodified membranes, with values reaching 137 L/m²/h for optimized formulations [12]. This enhanced permeability occurs alongside improved protein rejection rates, with bovine serum albumin rejection increasing to 94% for sulfobetaine-modified membranes.

| Study | Membrane Material | Modification Method | Water Contact Angle (°) | Biomarker Improvement |

|---|---|---|---|---|

| Ghasemi et al. (2024) | Polyethersulfone | Aminolysis-based | 7.7 nm roughness | C5a, IL-1a, IL-6 |

| Altun et al. (2022) | Polysulfone | Sulfonation | 22° | Hemocompatibility |

| Nguyen et al. (2020) | Polyethersulfone | Zwitterionic coating | N/A | Fibrinogen binding |

| Chen et al. (2012) | Polypropylene | Plasma-induced | 22.7° | Platelet adhesion |

| Miao et al. (2021) | Titanium dioxide-PES | Nanocomposite | 50° | BSA rejection 94% |

Long-term Stability and Clinical Implications

The stability of sulfobetaine modifications under dialysis conditions represents a crucial consideration for clinical applications. Studies demonstrate that sulfobetaine hydrogel layers maintain stability in acidic, basic, and chlorine solutions, unlike polyethylene glycol-based modifications that suffer from alkaline hydrolysis and oxidative degradation [13]. This chemical stability ensures consistent performance throughout the membrane lifespan.

The improved flux recovery ratios achieved with sulfobetaine modifications indicate enhanced reversibility of fouling. While pristine membranes typically recover only 42% of their initial flux after hydraulic cleaning, sulfobetaine-modified membranes achieve flux recovery rates of up to 94% [13]. This dramatic improvement in cleanability extends membrane operational lifetime and reduces the frequency of membrane replacement.

Zwitterionic Drug Delivery Systems for Tumor Penetration

Sulfobetaine-based drug delivery systems have demonstrated remarkable capabilities in addressing the paradoxical requirements of long blood circulation and efficient cellular uptake for tumor-targeted therapeutics [14] [15]. These systems leverage the unique properties of zwitterionic polymers to navigate biological barriers while maintaining drug efficacy.

Molecular Design Strategies

The development of sulfobetaine drug delivery systems focuses on optimizing the balance between protein resistance and cellular interaction. Recent innovations demonstrate that the N-alkyl chain length of zwitterionic polysulfobetaine can be precisely tuned to achieve cell membrane affinity while retaining protein resistance [14]. This approach enables the design of carriers that maintain long blood circulation times while facilitating rapid cellular internalization.

Biodegradable sulfobetaine polymer conjugates represent another significant advancement in this field. These systems employ allyl-functionalized polylactide backbones modified with thiol-functionalized sulfobetaine groups through UV-induced thiol-ene reactions [16]. The resulting conjugates form narrowly dispersed nanoparticles with volume-average hydrodynamic diameters of approximately 19.3 nm, optimal for enhanced permeability and retention effects in tumor tissues.

Tumor Penetration Mechanisms

The enhanced tumor penetration capabilities of sulfobetaine-based delivery systems stem from their ability to facilitate transcytosis pathways. Molecular bottlebrush studies reveal that zwitterionic polymers, particularly those containing carboxybetaine components, enable efficient cellular uptake into cancer cells while maintaining antifouling properties [17]. This dual functionality allows for deep tissue penetration through both intercellular and intracellular pathways.

Interestingly, the incorporation of even small amounts of zwitterionic betaine polymers can significantly enhance tumor permeability. Studies demonstrate that incorporating only 10 mol% of zwitterionic betaine polymers into polyethylene glycol-based molecular brushes dramatically improves tissue permeability, suggesting a threshold effect for optimal performance [17].

Therapeutic Efficacy

Clinical studies with sulfobetaine-based drug delivery systems demonstrate substantial improvements in therapeutic outcomes. Paclitaxel-loaded sulfobetaine micelles show potent antitumor efficacy in triple-negative breast cancer models, with the zwitterionic modifications enabling both long blood circulation and fast cellular uptake [14]. The enhanced nuclear delivery achieved through these systems results in significantly improved therapeutic indices compared to conventional formulations.

Etoposide delivery using chitosan nanoparticles conjugated with folic acid and sulfobetaine methacrylate demonstrates superior therapeutic efficacy compared to free drug formulations [15] [18]. These systems show pH-responsive drug release, with enhanced release under acidic conditions typical of tumor microenvironments, and achieve effective internalization into cancer cells with reduced systemic toxicity.

| Study | Drug/Cargo | Delivery System | Cell Line | Efficacy Enhancement |

|---|---|---|---|---|

| Liu et al. (2025) | Paclitaxel | Polysulfobetaine micelles | Triple-negative breast cancer | Fast cellular uptake |

| Zhang et al. (2016) | Etoposide | Chitosan-PSBMA nanoparticles | HeLa cells | Superior therapeutic efficacy |

| Otsuka et al. (2022) | Molecular bottlebrushes | Zwitterionic molecular brushes | Cancer cells | Deep tumor penetration |

| Xu et al. (2017) | Paclitaxel | Biodegradable polymer conjugate | A549, MCF7, PaCa-2 | Sustained drug release |

| Chen et al. (2015) | Doxorubicin | Zwitterionic carbon dots | Cancer cells | 9.7-fold improvement |

Nuclear Targeting Capabilities

Advanced sulfobetaine-based systems have demonstrated remarkable nuclear targeting capabilities. Zwitterionic carbon dots synthesized using beta-alanine as a passivating ligand enable both cytoplasmic uptake and subsequent nuclear translocation [19] [20]. These systems achieve 4.2-fold enhanced nuclear transport of doxorubicin compared to free drug, resulting in 9.7-fold improved therapeutic efficacy in cancer cells.

The nuclear targeting mechanism appears to involve histone transport pathways, with the zwitterionic surface charge and small size facilitating transport from cytosol to nucleus. This direct nuclear delivery approach represents a significant advancement in overcoming the barriers that limit the efficacy of many anticancer drugs that require nuclear localization for optimal activity.

Protein-Resistant Interfaces in Diagnostic Biosensors

The development of protein-resistant interfaces represents a critical challenge in biosensor technology, where nonspecific protein adsorption can lead to false-positive results, reduced sensitivity, and device malfunction [21] [22]. Sulfobetaine-based zwitterionic coatings have emerged as highly effective solutions for creating stable, selective biosensor interfaces.

Biosensor Interface Design

The fundamental challenge in biosensor design involves creating surfaces that resist nonspecific protein adsorption while maintaining the ability to bind target analytes specifically. Sulfobetaine polymer brushes coated on magnetic microbeads demonstrate this capability effectively, showing strong antifouling characteristics while enabling specific binding of recognition elements [22]. These modified beads can be functionalized with biotin to specifically bind fluorescently labeled streptavidin from complex serum protein mixtures with minimal nonspecific adsorption.

The versatility of sulfobetaine modifications extends to various biosensor platforms. Quantum dots coated with zwitterionic sulfobetaine show negligible adsorption of human serum albumin compared to negatively charged quantum dots, while simultaneously reducing cellular uptake [23]. This dual effect of protein resistance and reduced cellular interaction makes sulfobetaine coatings particularly valuable for in vivo biosensing applications.

Electrochemical Biosensor Applications

Electrochemical biosensors benefit significantly from sulfobetaine modifications, particularly in glucose monitoring applications. Zwitterionic polysulfobetaine-3,4-ethylenedioxythiophene glucose biosensors demonstrate exceptional protein resistance, with fibrinogen adsorption reduced to 7.5% compared to unmodified surfaces [21]. These biosensors maintain stable glucose detection capabilities even in complex biological media, including 100% human blood plasma.

The electrochemical performance of sulfobetaine-modified biosensors shows remarkable stability over extended periods. Cancer biomarker detection using copolymerized sulfobetaine methacrylate and N-isopropyl acrylamide modifications enables direct analysis of CA125 in undiluted human serum samples [24]. These sensors maintain antifouling properties for 15 days in buffer solutions while achieving detection limits of 2.7 mU/mL.

Molecular Weight and Grafting Density Effects

The performance of sulfobetaine-based biosensor interfaces depends critically on molecular weight and grafting density parameters. Studies demonstrate that protein adsorption on end-grafted zwitterionic polysulfobetaine films depends on grafting density, molecular weight, and ionic strength [25]. Optimal antifouling performance requires careful balancing of these parameters to achieve the brush conformation necessary for effective protein resistance.

High-density sulfobetaine polymer brushes constructed using dopamine and sodium alginate intermediate layers show superior performance compared to lower-density alternatives [26]. These high-density brushes achieve extremely low coefficients of friction (μ < 0.0078) and maintain non-bioadhesive properties for extended periods, making them ideal for long-term biosensor applications.

| Study | Biosensor Type | Target Analyte | Protein Reduction | Performance |

|---|---|---|---|---|

| Zhao et al. (2018) | Glucose biosensor | Glucose | 91.6% (fibrinogen) | Stable glucose monitoring |

| Nolles et al. (2017) | Magnetic microbeads | Streptavidin/ConA | Near-zero nonspecific | Specific target binding |

| Pires et al. (2016) | Quantum dots | Protein adsorption | Negligible HSA | Reduced cellular uptake |

| Jolan et al. (2023) | Neural implants | Neural stimulation | 5-fold impedance reduction | Stable stimulation |

| Wang et al. (2023) | Electrochemical CA125 | Cancer biomarker | Antifouling for 15 days | LOD: 2.7 mU/mL |

Long-term Stability and Regeneration

The long-term stability of sulfobetaine-modified biosensor interfaces represents a crucial factor for practical applications. Studies demonstrate that these interfaces maintain their antifouling properties under continuous exposure to biological media for extended periods [7]. Neural implant applications show stable protein-repellent properties for at least 31 days in vitro, with minimal changes in electrochemical performance under electrical stimulation protocols.

The regeneration capabilities of sulfobetaine-modified surfaces enable repeated use in diagnostic applications. Surface regeneration using sodium dodecyl sulfate followed by phosphate-buffered saline washing completely removes adsorbed proteins and restores the sensor to its initial state [27]. This regeneration capability reduces systematic errors and enables multiple measurements using the same sensor element, improving the reliability and cost-effectiveness of diagnostic applications.

XLogP3

UNII

Other CAS

Wikipedia

Dates

terpolymer biomaterials. Acta Biomater. 2012 Aug;8(8):2899-910. doi:

10.1016/j.actbio.2012.03.052. Epub 2012 Apr 11. PubMed PMID: 22503950.

2: Liu P, Song J. Sulfobetaine as a zwitterionic mediator for 3D hydroxyapatite

mineralization. Biomaterials. 2013 Mar;34(10):2442-54. doi:

10.1016/j.biomaterials.2012.12.029. Epub 2013 Jan 16. PubMed PMID: 23332320;

PubMed Central PMCID: PMC3557615.

3: Ye SH, Hong Y, Sakaguchi H, Shankarraman V, Luketich SK, D/'Amore A, Wagner WR.

Nonthrombogenic, biodegradable elastomeric polyurethanes with variable

sulfobetaine content. ACS Appl Mater Interfaces. 2014 Dec 24;6(24):22796-806.

doi: 10.1021/am506998s. Epub 2014 Dec 4. PubMed PMID: 25415875.

4: Khandwekar AP, Patil DP, Shouche YS, Doble M. The biocompatibility of

sulfobetaine engineered polymethylmethacrylate by surface entrapment technique. J

Mater Sci Mater Med. 2010 Feb;21(2):635-46. doi: 10.1007/s10856-009-3886-y. Epub

2009 Oct 11. PubMed PMID: 19821070.

5: Horiguchi Y, Nakayama N, Kanayama N, Nagasaki Y. Sulfobetaine-terminated PEG

improves the qualities of an immunosensing surface. Biomater Sci. 2014 May

7;2(6):819-26. doi: 10.1039/c3bm60212e. PubMed PMID: 26827755.

6: Cao J, Yang M, Lu A, Zhai S, Chen Y, Luo X. Polyurethanes containing

zwitterionic sulfobetaines and their molecular chain rearrangement in water. J

Biomed Mater Res A. 2013 Mar;101(3):909-18. doi: 10.1002/jbm.a.34384. Epub 2012

Dec 18. PubMed PMID: 23255492.